
Dorzolamide N-Sulfonamide Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DorzolamideN-SulfonamideDimer: is a compound that belongs to the class of sulfonamide derivatives. It is primarily known for its role as a carbonic anhydrase inhibitor, which is used in the treatment of elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . This compound is a non-bacteriostatic sulfonamide derivative and is used topically in ophthalmic solutions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DorzolamideN-SulfonamideDimer involves several steps. One of the key intermediates in the synthesis is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained in a diastereoisomerically pure form through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The reaction proceeds via an SN1-like pathway, and the structure of the intermediate is confirmed by single-crystal X-ray analysis .
Industrial Production Methods: Industrial production of DorzolamideN-SulfonamideDimer involves the oxidation of a hydroxysulfonamide in the presence of an oxidizing agent such as a peracid, tert-butyl hydroperoxide, or hydrogen peroxide . The process also includes the separation of cis- and trans-isomers using a carboxylic acid .
化学反应分析
Types of Reactions: DorzolamideN-SulfonamideDimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like sodium azide.
Major Products: The major products formed from these reactions include various sulfonamide derivatives and intermediates that can be further functionalized for different applications .
科学研究应用
Chemistry: In chemistry, DorzolamideN-SulfonamideDimer is used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management .
Biology and Medicine: In biology and medicine, this compound is used to treat elevated intraocular pressure in glaucoma patients. It has also been investigated for its potential antibacterial and antiviral activities .
Industry: In the industrial sector, DorzolamideN-SulfonamideDimer is used in the production of ophthalmic solutions for the treatment of ocular conditions .
作用机制
DorzolamideN-SulfonamideDimer exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby decreasing intraocular pressure . The compound binds to the active site of the enzyme, preventing the conversion of carbonic acid to bicarbonate and protons .
相似化合物的比较
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications but with more systemic side effects.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Sulfoximines and Sulfonimidates: These compounds share structural similarities with DorzolamideN-SulfonamideDimer and are used in various chemical and medicinal applications.
Uniqueness: DorzolamideN-SulfonamideDimer is unique due to its high specificity for carbonic anhydrase II and IV, leading to fewer systemic side effects compared to other carbonic anhydrase inhibitors . Its topical application also minimizes systemic exposure, making it a preferred choice for treating ocular hypertension and glaucoma .
属性
分子式 |
C20H29N3O8S6 |
|---|---|
分子量 |
631.9 g/mol |
IUPAC 名称 |
(4S,6S)-4-(ethylamino)-N-[[(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-yl]sulfonyl]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C20H29N3O8S6/c1-5-21-15-7-11(3)34(24,25)19-13(15)9-17(32-19)36(28,29)23-37(30,31)18-10-14-16(22-6-2)8-12(4)35(26,27)20(14)33-18/h9-12,15-16,21-23H,5-8H2,1-4H3/t11-,12-,15-,16-/m0/s1 |
InChI 键 |
OTVNOYKKKXGTOL-APYUEPQZSA-N |
手性 SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)[C@H](C[C@@H]4NCC)C)C |
规范 SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)C(CC4NCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
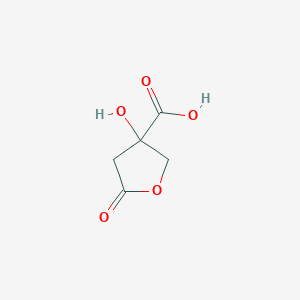
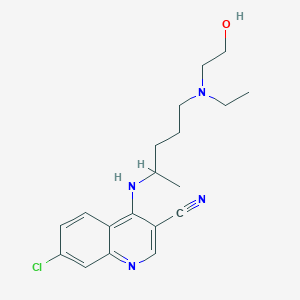
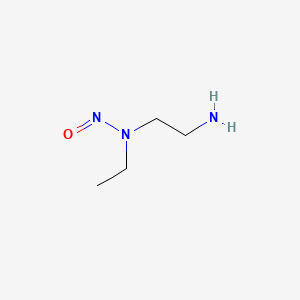
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)


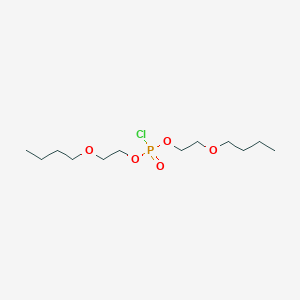
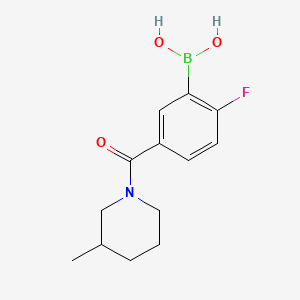
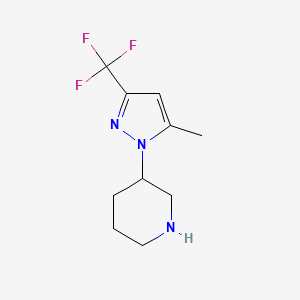
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
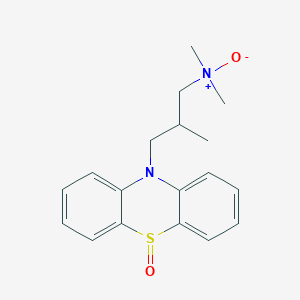
![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
